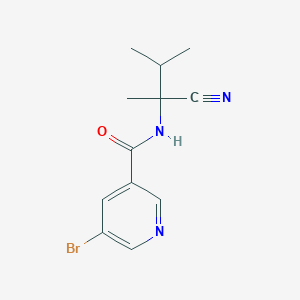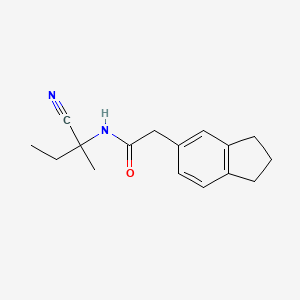
N-(1-cyano-1-methylpropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1-methylpropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide, also known as Compound A, is a chemical compound that has been studied for its potential therapeutic applications. This compound has been shown to have various biochemical and physiological effects, and its mechanism of action has been investigated in several scientific studies.
Mécanisme D'action
The mechanism of action of N-(1-cyano-1-methylpropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide A has been investigated in several scientific studies. It has been shown to act as an inhibitor of the enzyme 15-lipoxygenase, which is involved in the production of inflammatory mediators. By inhibiting this enzyme, N-(1-cyano-1-methylpropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide A can reduce inflammation and pain. In addition, it has been shown to have neuroprotective effects, potentially through its ability to modulate the activity of neurotransmitters.
Biochemical and Physiological Effects:
N-(1-cyano-1-methylpropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide A has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. In addition, it has been shown to reduce the activation of microglia, which are immune cells in the brain that can contribute to neuroinflammation. These effects suggest that N-(1-cyano-1-methylpropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide A may have potential therapeutic applications in the treatment of pain, inflammation, and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying N-(1-cyano-1-methylpropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide A in lab experiments is its well-defined chemical structure, which allows for accurate characterization and analysis. In addition, its potential therapeutic applications make it an interesting target for further investigation. However, one limitation of studying N-(1-cyano-1-methylpropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide A is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(1-cyano-1-methylpropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide A. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential use in the treatment of pain and inflammation, particularly in the context of chronic pain. Additionally, further investigation into the mechanism of action of N-(1-cyano-1-methylpropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide A may provide insights into its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(1-cyano-1-methylpropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide A involves the reaction of 2-(2,3-dihydro-1H-inden-5-yl)acetic acid with N-(1-cyano-1-methylpropyl)amine. This reaction results in the formation of N-(1-cyano-1-methylpropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide. The purity and yield of the compound can be improved through various purification methods, such as recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(1-cyano-1-methylpropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide A has been investigated for its potential therapeutic applications in various scientific studies. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. In addition, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-cyanobutan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-3-16(2,11-17)18-15(19)10-12-7-8-13-5-4-6-14(13)9-12/h7-9H,3-6,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZGRMSBYYPHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)CC1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylpropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


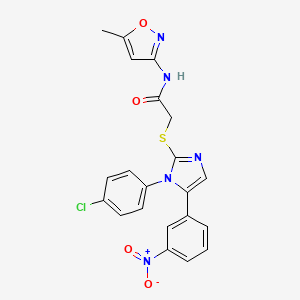


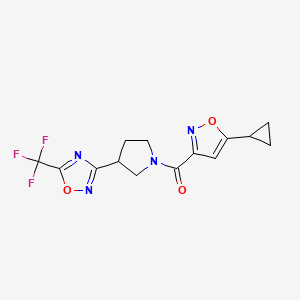
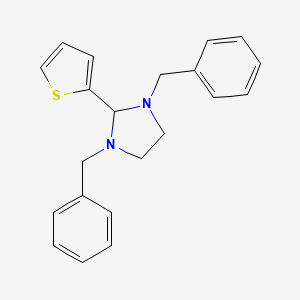
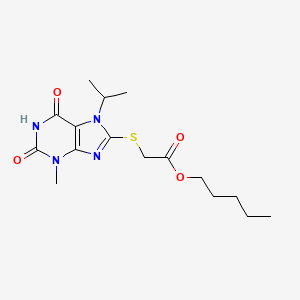
![tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate](/img/structure/B3007533.png)

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B3007537.png)

![Tert-butyl 2-[1-(but-2-ynoylamino)cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B3007539.png)
![N-(4-chlorophenyl)-N-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3007540.png)
